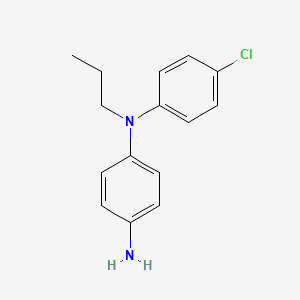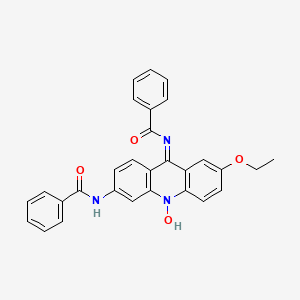
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is an organic compound that belongs to the class of benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group. This compound is known for its bioactive properties and is found in various applications, including pesticides and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- can be synthesized from catechol with disubstituted halomethanes. The methylenation of catechols involves the use of disubstituted halomethanes in aprotic polar solvents .
Industrial Production Methods
The industrial production of this compound typically involves the hydroformylation of 5-(2-propenyl)-1,3-benzodioxole. This process results in a complex combination of hydrocarbons, including C10 olefins and paraffins, C11 alcohols, aldehydes, and acetals .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3-benzodioxole, such as 5-(2-propenyl)-1,3-benzodioxole and its hydroformylation products .
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its bioactive properties and potential use in biological assays.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating the activity of enzymes and receptors, leading to various physiological responses. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isosafrole: 1,3-Benzodioxole, 5-(1-propenyl)-, used in the fragrance industry and as a precursor in organic synthesis.
Uniqueness
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is unique due to its specific structural features and bioactive properties.
Propriétés
| 96573-21-6 | |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
5-(2-methylprop-2-enoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O3/c1-8(2)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5H,1,6-7H2,2H3 |
Clé InChI |
UBLLPSWTSHORBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)



